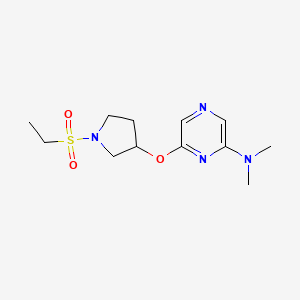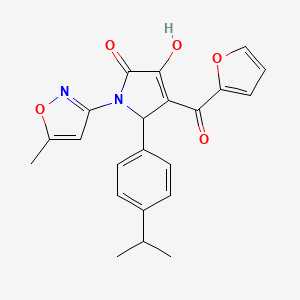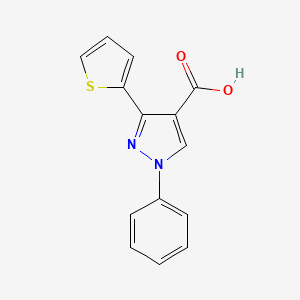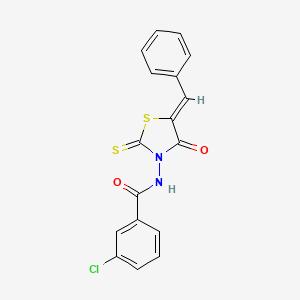
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of triazole rings, a common feature in the target compound. For instance, the synthesis of 4-methyl-3-nitro-2-trichloro(trifluoro)methyl-2H-chromenes involves tandem oxa-Michael/aza-Henry additions or aza-Michael addition, which could be relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been studied using various spectroscopic techniques. For example, the vibrational spectroscopic properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine were investigated using FT-IR and FT-Raman techniques, and the results were supported by quantum mechanical methods . This suggests that similar methods could be used to analyze the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of compounds containing a triazole ring can be explored through the study of Fukui functions, which indicate the chemical selectivity or reactivity site within a molecule. The paper on the thienotriazolodiazepine compound discusses its chemical reactivity in terms of Fukui functions, which could be a useful approach to understanding the reactivity of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be deduced from their molecular structure and reactivity. The thienotriazolodiazepine compound, for example, has a lower softness value and a high electrophilicity index, which are indicative of its biological activity . The thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures were also examined, providing a comprehensive understanding of the compound's stability and reactivity . These methods and findings could be applied to the target compound to predict its properties.
Case Studies
Although no specific case studies are provided in the papers, the methodologies and findings discussed could be applied to the target compound to predict its behavior in biological systems. For example, the molecular docking studies mentioned in the first paper could be used to hypothesize the potential biological activities of the target compound .
Scientific Research Applications
Synthesis and Antimicrobial Properties
Research involving arylsubstituted halogen(thiocyanato)amides, which share structural similarities with the compound of interest, focuses on the synthesis, cyclization, and evaluation of antimicrobial properties. These compounds have been tested for their antibacterial and antifungal activities, showing potential for pharmaceutical applications in treating infections (Baranovskyi et al., 2018).
Anticancer Evaluation
Another area of research involves the synthesis and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives. These studies aim to discover compounds with significant anticancerous action against various human tumor cell lines, indicating the chemical's potential role in cancer treatment (Kattimani et al., 2013).
Antimicrobial Activities of Triazole Derivatives
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, highlighting the compound's usefulness in developing new antimicrobial agents. Some synthesized compounds demonstrated good to moderate activities against various microorganisms, pointing to their potential in combating microbial resistance (Bektaş et al., 2007).
Antinociceptive Activity
Compounds with similar chemical structures have been synthesized and tested for their antinociceptive (pain-relieving) activity. Such research is crucial for developing new analgesic drugs with potentially fewer side effects than existing treatments (Önkol et al., 2004).
Advanced Oxidation Processes
Research into the degradation of related compounds using advanced oxidation processes suggests potential environmental applications. Identifying intermediate products formed during the mineralization of these compounds can improve our understanding of their environmental fate and assist in developing more efficient wastewater treatment methods (Sun & Pignatello, 1993).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4O3/c1-15(2,27-11-6-4-10(17)5-7-11)13(25)21-8-9-24-14(26)23(3)12(22-24)16(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWZJBDGUINWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)
![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)


![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)


